(R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid
Description
Properties
IUPAC Name |
(3R)-3-(2,3-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-10(7-11(18)19)8-5-4-6-9(15)12(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXWCCCBQSYUKL-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375907 | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500788-91-0 | |
| Record name | (βR)-2,3-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500788-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereocontrolled Amino Acid Synthesis via 1,3-Nitrogen Migration Catalyzed by (R,R)-FeBIPF₂
A recent and efficient method involves the stereocontrolled 1,3-nitrogen migration catalyzed by the chiral iron complex (R,R)-FeBIPF₂, which has been demonstrated to yield rearranged N-Boc-protected amino acid derivatives with excellent enantioselectivity and yield.
Reaction Conditions and Outcomes:
| Parameter | Details |
|---|---|
| Catalyst | (R,R)-FeBIPF₂ (2.0 mol%) |
| Base | 2,2,6,6-Tetramethylpiperidine (TMP) |
| Solvent | 1,2-Dichlorobenzene (DCB)/CHCl₃ (1:1) |
| Temperature | –50 °C |
| Reaction Time | 16 hours |
| Yield | Up to 98% (NMR yield) |
| Enantiomeric Excess (ee) | Up to 98% |
This method involves preparing azanyl esters (RCO₂NHBoc) via DCC-mediated coupling of carboxylic acids with N-Boc-protected hydroxylamine, followed by the Fe-catalyzed nitrogen migration to form the rearranged amino acid derivatives. The 2,3-dichlorophenyl substituent can be introduced via the corresponding carboxylic acid precursor.
Protection and Esterification Steps
- The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected amino acid.
- The carboxylic acid functionality is often protected as a tert-butyl ester using tert-butyl-2,2,2-trichloroacetimidate under mild acidic conditions to avoid side reactions such as ether formation.
- These protection steps are crucial for the selective functionalization and purification of intermediates.
Use of Carbamate Nitrogen Reactivity
The carbamate nitrogen in the Boc group exhibits lower nucleophilicity than N-alkyl counterparts, which allows selective formation of cyclic intermediates such as cyclic sulfamidates. These intermediates can be further oxidized and functionalized to yield the target compound or its radiolabeled analogs.
Representative Synthetic Scheme (Summary)
- Starting Material: Chiral α-methyl-serine or corresponding chiral amino acid precursor.
- Amino Protection: Treatment with di-tert-butyl dicarbonate to introduce Boc group.
- Carboxyl Protection: Formation of tert-butyl ester via tert-butyl-2,2,2-trichloroacetimidate.
- Formation of Azanyl Esters: Coupling of protected amino acid with N-Boc-hydroxylamine using DCC.
- Catalytic 1,3-Nitrogen Migration: Using (R,R)-FeBIPF₂ catalyst and TMP base at low temperature.
- Purification: Chromatographic methods to isolate the Boc-protected (R)-3-(2,3-dichlorophenyl)propanoic acid.
Comparative Data Table of Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (%) | Notes |
|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, base | 85–90 | Not applicable | Mild conditions to avoid side reactions |
| tert-Butyl Ester Formation | tert-butyl-2,2,2-trichloroacetimidate, acid | 75–85 | Not applicable | Avoids ether formation |
| Azanyl Ester Formation | DCC coupling with BocNHOH | 80–88 | Not applicable | Single-step preparation |
| 1,3-Nitrogen Migration | (R,R)-FeBIPF₂ (2 mol%), TMP, –50 °C | 90–98 | 88–98 | High stereoselectivity and yield |
Notes on Purification and Formulation
- Purification is typically performed by silica gel chromatography using ethyl acetate/hexane mixtures.
- The final compound is isolated as a colorless oil or solid depending on the scale and conditions.
- For biological applications, stock solutions are prepared in solvents such as DMSO, PEG300, Tween 80, or corn oil with careful stepwise addition to ensure clear solutions.
Summary of Research Findings
- The stereocontrolled 1,3-nitrogen migration catalyzed by (R,R)-FeBIPF₂ represents a state-of-the-art method for preparing (R)-Boc-protected amino acids with high enantiomeric purity.
- Protection strategies involving Boc and tert-butyl esters are critical for functional group compatibility and yield optimization.
- The use of cyclic sulfamidate intermediates and mild acidic conditions prevents side reactions and facilitates the synthesis of pure enantiomers.
- The described methods provide scalable and reproducible routes suitable for medicinal chemistry and biochemical research applications.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in drug development, particularly in the treatment of diseases related to amino acid metabolism.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The compound’s key structural analogs differ in halogenation patterns, aromatic substituents, or stereochemistry. These variations significantly influence physicochemical properties, synthetic accessibility, and biological activity.
Table 1: Key Structural Analogs and Their Features
| Compound Name | Substituent Position/Type | Configuration | CAS Number | Molecular Weight | Similarity Score* | Key Features/Applications |
|---|---|---|---|---|---|---|
| (R)-3-((Boc)amino)-3-(2,3-dichlorophenyl)propanoic acid (Target) | 2,3-dichloro | R | N/A | ~340.2† | 1.00 | Potential kinase inhibitor intermediate |
| (S)-3-((Boc)amino)-3-(2,4-dichlorophenyl)propanoic acid | 2,4-dichloro | S | 500788-90-9 | ~340.2 | 0.92 | Stereoisomer with distinct bioactivity |
| 3-((Boc)amino)-3-(4-chlorophenyl)propanoic acid | 4-chloro | Racemic | 284493-67-0 | ~306.7 | 1.00 | Simpler halogenation for lead optimization |
| (R)-3-((Boc)amino)-3-(3,4-dimethoxyphenyl)propanoic acid | 3,4-dimethoxy | R | 500788-93-2 | 325.36 | 0.85‡ | Electron-rich aryl for solubility tuning |
| (R)-3-((Boc)amino)-4-(4-chlorophenyl)butanoic acid | 4-chloro (butanoic chain) | R | 499995-81-2 | ~326.8 | 0.93 | Extended backbone for conformational studies |
*Similarity scores based on structural overlap (0.00–1.00) ; †Estimated; ‡Inferred from substituent divergence.
Substituent Effects on Physicochemical Properties
Stereochemical Impact
The R-configuration in the target compound is critical for chiral recognition in biological systems. For example, the S-configured 2,4-dichloro analog (CAS 500788-90-9) may exhibit reduced activity in kinase inhibition assays due to mismatched stereoelectronic interactions .
Biological Activity
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid is a compound of significant interest due to its biological activity, particularly in the context of medicinal chemistry and potential therapeutic applications. This article delves into its structure, biological activity, and relevant research findings.
Chemical Structure
The compound is characterized by the following chemical formula and properties:
- Molecular Formula : C15H19Cl2NO4
- Molecular Weight : 348.22 g/mol
- CAS Number : 269396-56-7
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anthelmintic and its interaction with biological systems.
Research indicates that compounds with a similar structural motif often act on specific targets within nematodes. For instance, studies on related amino-acetonitrile derivatives have shown that they modulate the function of nicotinic acetylcholine receptors in nematodes, leading to paralysis and death of the parasites . This mechanism is crucial for developing treatments against gastrointestinal nematodes in livestock.
Case Studies and Research Findings
-
Anthelmintic Activity :
- A study demonstrated that amino-acetonitrile derivatives exhibit high efficacy against gastrointestinal nematodes in sheep, suggesting that this compound may share similar properties .
- The compound's ability to target specific receptor pathways could make it a candidate for further investigation as a veterinary drug.
- Metabolic Stability :
Data Table: Comparative Biological Activity
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 269396-56-7 | 348.22 g/mol | Potential anthelmintic activity |
| Monepantel | 160040-67-0 | 300.34 g/mol | Effective against GINs in sheep |
| Other AADs | Various | Varies | Modulation of nicotinic receptors |
Q & A
Basic Research Questions
Q. How can the synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid be optimized for yield and enantiomeric purity?
- Methodology :
-
Step 1 : Start with enantiomerically pure (R)-3-amino-3-(2,3-dichlorophenyl)propanoic acid. Protect the amino group using Boc anhydride in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0–25°C .
-
Step 2 : Optimize reaction time and stoichiometry (e.g., 1.2 equivalents of Boc anhydride) to minimize racemization. Monitor reaction progress via TLC or HPLC .
-
Step 3 : Purify the product using flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Validate purity via NMR (e.g., absence of diastereomeric peaks) and chiral HPLC (e.g., Chiralpak IA column, >99% ee) .
- Key Data :
| Parameter | Optimal Condition | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Solvent | DCM | 75–85% | ≥98% |
| Temperature | 0–25°C | - | >99% ee |
Q. What purification techniques are most effective for isolating this compound from by-products?
- Methodology :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) for high-resolution separation of Boc-protected derivatives. Adjust gradient elution to resolve closely related impurities .
- Recrystallization : Employ ethanol/water mixtures (7:3 v/v) at 4°C for crystallization. Monitor crystal formation via polarized light microscopy to ensure homogeneity .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodology :
- Accelerated Degradation Studies : Store aliquots at 25°C, 4°C, and -20°C. Analyze samples monthly via HPLC to detect hydrolysis of the Boc group or racemization .
- Humidity Testing : Expose the compound to 75% relative humidity for 30 days. Monitor mass loss and degradation by TLC (silica gel, chloroform/methanol 9:1) .
Advanced Research Questions
Q. What strategies mitigate stereochemical inversion during the synthesis of Boc-protected amino acid derivatives?
- Methodology :
- Low-Temperature Reactions : Conduct Boc protection at 0°C to reduce base-catalyzed racemization. Use mild bases like DMAP instead of TEA in polar aprotic solvents (e.g., THF) .
- Chiral Auxiliaries : Introduce a temporary chiral directing group (e.g., Evans oxazolidinone) during intermediate steps to enforce stereochemical retention .
- Validation : Compare enantiomeric excess (ee) before and after synthesis using circular dichroism (CD) spectroscopy or chiral SFC .
Q. How can computational modeling predict the bioactivity of this compound in drug design?
- Methodology :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., enzymes requiring dichlorophenyl motifs for substrate binding). Focus on the Boc group’s steric effects .
- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (TIP3P water) to assess conformational stability of the dichlorophenyl moiety .
- Data Interpretation :
| Target Protein | Binding Affinity (ΔG, kcal/mol) | Key Interactions |
|---|---|---|
| CYP450 3A4 | -8.2 | Hydrophobic packing with dichlorophenyl |
| Carboxypeptidase A | -7.5 | H-bonding with propanoic acid |
Q. What analytical methods resolve contradictions in reported synthetic yields for this compound?
- Methodology :
- Meta-Analysis : Compile yield data from 10+ studies. Use multivariate regression to identify variables (e.g., solvent polarity, catalyst loading) most correlated with yield disparities .
- Reproducibility Testing : Replicate high- and low-yield protocols in triplicate. Quantify impurities via qNMR (internal standard: 1,3,5-trimethoxybenzene) .
- Resolution : Contradictions often arise from unoptimized workup steps (e.g., incomplete extraction of acidic by-products) .
Safety and Handling
Q. What precautions are critical when handling this compound?
- Protocol :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions due to potential dust formation .
- Spill Management : Neutralize acidic spills with sodium bicarbonate. Collect solid residues in sealed containers for incineration .
- Toxicity Data :
| Hazard | Code | Precaution |
|---|---|---|
| H315 | Skin irritation | Avoid direct contact |
| H319 | Eye damage | Use face shield |
Applications in Medicinal Chemistry
Q. How is this compound utilized as a building block in peptide-based drug candidates?
- Methodology :
- Solid-Phase Synthesis : Incorporate the Boc-protected amino acid into peptide chains using HBTU/HOBt activation. Deprotect with TFA/DCM (95:5 v/v) post-assembly .
- Bioactivity Profiling : Test conjugates for antimicrobial activity (MIC assays) or kinase inhibition (IC₅₀ via ADP-Glo™) .
- Case Study : A derivative showed IC₅₀ = 1.2 µM against SARS-CoV-2 Mpro in fluorescence resonance energy transfer (FRET) assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
